molecular formula C17H15N3O4S B2599871 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886925-43-5

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2599871
CAS No.: 886925-43-5
M. Wt: 357.38
InChI Key: CWOXCSCZJVKCBH-UHFFFAOYSA-N
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Description

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the methanesulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H18N4O3S
CAS Number 886923-98-4

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study screened various substituted phenyl compounds for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the presence of methanesulfonyl and oxadiazole moieties enhances antimicrobial activity by improving lipophilicity and membrane permeability .

The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cellular processes. For example, it could potentially disrupt the synthesis of essential biomolecules in bacteria or modulate inflammatory pathways in mammalian cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the methanesulfonyl group is believed to enhance the compound's solubility and bioavailability. Research has shown that modifications to the phenyl ring can significantly impact biological activity; for instance:

  • Substituents on the phenyl ring : Different substituents can alter the electronic properties and steric hindrance, influencing the binding affinity to biological targets.

Table 1: Summary of SAR Findings

Compound Variant Biological Activity Comments
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]High antimicrobial activityEffective against Gram-positive bacteria
N-[5-(methanesulfonyl)-1,3,4-oxadiazol]Moderate activityEnhanced solubility but lower potency
N-[5-(alkoxyphenyl)-1,3,4-oxadiazol]Variable activityActivity dependent on alkoxy chain length

Case Studies

A notable case study involved the evaluation of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects at low concentrations compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-25(22,23)14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXCSCZJVKCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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